4-Bromo-5-chloro-2-methoxybenzenethiol
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Overview
Description
4-Bromo-5-chloro-2-methoxybenzenethiol is an organosulfur compound characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-methoxybenzenethiol typically involves the bromination and chlorination of a methoxy-substituted benzene ring followed by the introduction of a thiol group. One common method includes the following steps:
Bromination: The methoxybenzene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce the chlorine atom.
Thiol Introduction: Finally, the compound is treated with a thiolating agent to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-methoxybenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated products.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
4-Bromo-5-chloro-2-methoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-methoxybenzenethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The halogen atoms may participate in halogen bonding, influencing molecular recognition and binding .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-5-methoxybenzenethiol: Similar structure but different positions of the halogen atoms.
4-Methoxybenzyl 5-bromo-2-chlorobenzamide: Contains an amide group instead of a thiol group.
Properties
Molecular Formula |
C7H6BrClOS |
---|---|
Molecular Weight |
253.54 g/mol |
IUPAC Name |
4-bromo-5-chloro-2-methoxybenzenethiol |
InChI |
InChI=1S/C7H6BrClOS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3 |
InChI Key |
CKAPQVCJLRVVTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1S)Cl)Br |
Origin of Product |
United States |
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